molecular formula C12H12N6 B2472351 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine CAS No. 2415602-64-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine

Cat. No.: B2472351
CAS No.: 2415602-64-9
M. Wt: 240.27
InChI Key: SGLAWKIRGPQCNC-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazole and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-imidazol-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-9-7-10(2)18(16-9)12-11(14-3-4-15-12)17-6-5-13-8-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLAWKIRGPQCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 1H-imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine exerts its effects often involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)benzene

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-imidazol-1-yl)pyrazine is unique due to its specific combination of pyrazole and imidazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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